molecular formula C11H13BrFNO B13261513 N-(3-Bromo-4-fluorophenyl)oxan-4-amine

N-(3-Bromo-4-fluorophenyl)oxan-4-amine

Cat. No.: B13261513
M. Wt: 274.13 g/mol
InChI Key: NJAGJVMRLOEAJC-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-fluorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H13BrFNO It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the phenyl ring, attached to an oxan-4-amine group

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

N-(3-bromo-4-fluorophenyl)oxan-4-amine

InChI

InChI=1S/C11H13BrFNO/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

NJAGJVMRLOEAJC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Bromo-4-fluorophenyl)oxan-4-amine typically involves several steps. One common method includes the reaction of 3-bromo-4-fluoroaniline with an appropriate oxan-4-amine precursor under specific reaction conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

N-(3-Bromo-4-fluorophenyl)oxan-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-Bromo-4-fluorophenyl)oxan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorophenyl)oxan-4-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The oxan-4-amine group may also play a role in the compound’s overall reactivity and stability. Detailed studies using techniques such as molecular docking and spectroscopy are often conducted to elucidate the exact pathways and interactions involved .

Comparison with Similar Compounds

N-(3-Bromo-4-fluorophenyl)oxan-4-amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.

Biological Activity

N-(3-Bromo-4-fluorophenyl)oxan-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes recent findings on its biological activity, focusing on its antioxidant, anticancer, and antifungal properties.

Chemical Structure and Properties

This compound is characterized by its oxan ring structure and the presence of bromine and fluorine substituents on the phenyl group. These modifications are believed to enhance its biological activity through various mechanisms.

Molecular Formula

  • Chemical Formula : C11H14BrFN2O
  • Molecular Weight : 288.14 g/mol

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Compounds with similar structures have shown significant antioxidant properties, which may correlate with their ability to mitigate oxidative stress in biological systems.

CompoundDPPH Scavenging Activity (%)Reference
This compoundTBDTBD
Ascorbic Acid (Control)100%

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown cytotoxic effects, particularly against glioblastoma and breast cancer cell lines.

Case Studies

  • Glioblastoma U-87 Cell Line
    • IC50 : 813 nM
    • Mechanism: Induction of apoptosis via receptor-mediated endocytosis.
    • Reference:
  • Triple-Negative Breast Cancer MDA-MB-231 Cell Line
    • IC50 : 46.2 µM
    • Observations: The compound exhibited selective cytotoxicity, reducing cell viability significantly compared to controls.
    • Reference:

Antifungal Activity

The antifungal properties of this compound have also been investigated. Its derivatives have shown promising results against common fungal pathogens such as Candida albicans.

CompoundMIC (µg/mL)Target PathogenReference
This compoundTBDCandida albicansTBD
Ketoconazole (Control)1.23C. parapsilosis

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of electronegative halogens enhances electron density, improving radical scavenging capabilities.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism.

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